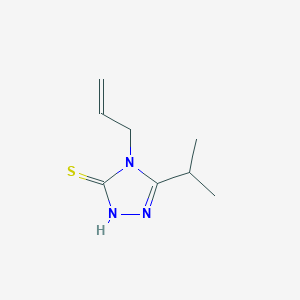

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. Although the specific compound 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is not directly mentioned in the provided papers, the related compounds synthesized and characterized in these studies offer insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the intramolecular cyclization of thiosemicarbazides or the reaction of isothiocyanates with hydrazides. For instance, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization, yielding the compound with high purity . This method could potentially be adapted for the synthesis of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and UV-vis spectra, as well as X-ray diffraction. For example, the structure of 4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one was confirmed using these methods, and the compound was found to be stabilized by intermolecular hydrogen bonds and C-H⋯π interactions . Similarly, the molecular geometry and vibrational frequencies of these compounds can be calculated using computational methods like DFT and HF, which provide theoretical support for the experimental findings .

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For instance, the presence of an allyl group can facilitate reactions such as the thio-aza allyl rearrangement, where the allyl group migrates from sulfur to a nitrogen atom within the triazole ring . This type of reactivity could be relevant to the compound 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, as the allyl group may participate in similar rearrangements or other chemical transformations.

Physical and Chemical Properties Analysis

The physical properties such as melting points and solubility, and chemical properties like corrosion inhibition, are important aspects of 1,2,4-triazole derivatives. For example, the corrosion inhibition properties of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol on mild steel in acidic conditions were studied, showing that the compound forms a protective film on the metal surface, thereby preventing corrosion . These properties are crucial for applications in material science and could be indicative of the behavior of 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol in similar environments.

科学的研究の応用

-

- Application : 1,2,4-triazole compounds are known for their significant antibacterial activity. They are being researched as potential solutions to the global spread of drug resistance in bacteria .

- Method : The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .

- Results : A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

-

- Application : 1,2,4-triazole derivatives are known for their antifungal activities. They have been incorporated into a wide variety of therapeutically important agents available in clinical therapy .

- Method : The synthesis of these compounds involves reaction with several alkylating agents under microwave (MW) irradiation .

- Results : The synthesized compounds were screened for their antifungal activities and exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .

Safety And Hazards

特性

IUPAC Name |

3-propan-2-yl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-4-5-11-7(6(2)3)9-10-8(11)12/h4,6H,1,5H2,2-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQBOBWLBDYQDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391083 |

Source

|

| Record name | 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

590376-67-3 |

Source

|

| Record name | 4-allyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromothien-2-yl)sulphonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1274678.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B1274690.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)

![4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274709.png)